N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide
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Overview
Description
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6300,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.
Cyclization: The intermediate compounds undergo cyclization to form the tricyclic core structure.
Introduction of Sulfur Atoms: Sulfur atoms are introduced through thiolation reactions, which are crucial for forming the dithia and diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives.
Scientific Research Applications
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide
- 7,7-bis[(4E)-11-bromoundec-4-en-1-yl]-3,11-dithia-7-germatricyclo[6.3.0.0^ {2,6}]undeca-1(8),2(6),4,9-tetraene
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
Uniqueness
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6300,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide stands out due to its unique tricyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N4OS2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide |
InChI |
InChI=1S/C14H10N4OS2/c1-8-3-2-4-11(15-8)16-12(19)10-7-9-13(21-10)17-14-18(9)5-6-20-14/h2-7H,1H3,(H,15,16,19) |
InChI Key |
OJSVKQNGMHPIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4N3C=CS4 |
Origin of Product |
United States |
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